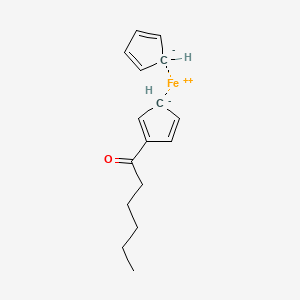

(1-Oxohexyl)ferrocene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Oxohexyl)ferrocene is a useful research compound. Its molecular formula is C16H20FeO and its molecular weight is 284.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Research

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules by utilizing its reactive functional groups.

Biological Studies

Research has indicated potential biological activities associated with [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate. Studies focus on:

- Interaction with Biomolecules : The compound's ability to interact with proteins and nucleic acids is being investigated for insights into cellular functions.

- Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial effects due to its bromine content.

Pharmaceutical Development

The compound is being explored as a precursor for drug development. Its unique chemical properties make it suitable for creating novel therapeutic agents targeting various diseases.

Industrial Applications

In the industrial sector, [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate is used in the production of specialty chemicals and materials due to its reactivity and ability to undergo various chemical transformations .

Case Study 1: Synthesis of Antimicrobial Agents

Researchers synthesized derivatives of [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate to evaluate their antimicrobial efficacy against specific bacterial strains. The study demonstrated that modifications to the acetate groups influenced the potency of these derivatives.

Case Study 2: Drug Development

A pharmaceutical study utilized [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate as a starting material for synthesizing potential anti-cancer drugs. The resulting compounds showed promising results in preclinical trials by inhibiting tumor growth in vitro.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The brominated derivative (6-Bromo-1-oxohexyl)ferrocene undergoes nucleophilic substitution at the bromine position:

-

Alkylation with dimercaptomaleonitrile :

Reacting with dimercaptomaleonitrile disodium salt in N,N-dimethylformamide (DMF) and K₂CO₃ yields a maleonitrile derivative. This product serves as a precursor for porphyrazine synthesis via Linstead cyclotetramerization .

| Reaction Component | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (6-Bromo-1-oxohexyl)ferrocene + dimercaptomaleonitrile | DMF, K₂CO₃, 24h, RT | Maleonitrile-ferrocene derivative | 85% |

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed coupling:

-

Suzuki-Miyaura Coupling :

Reacts with aryl boronic acids under Pd catalysis to form biaryl-ferrocene hybrids. -

Carbonylation :

CO insertion in the presence of palladium catalysts generates ester or amide derivatives.

Insertion Reactions with Titanium Complexes

(1-Oxohexyl)ferrocene participates in insertion reactions with bis(π–η⁵:σ–η¹-pentafulvene)titanium complexes:

-

C═O Bond Insertion :

The ketone group inserts into the Ti–C bond of pentafulvene ligands, forming titanium-alcoholate complexes. Diastereomeric ratios depend on steric and electronic factors .

| Reactant | Product | Diastereomer Ratio | Reference |

|---|---|---|---|

| This compound + I (Ti complex) | Ti1a (alcoholate complex) | 1:0.4 |

Electrochemical Reactivity

The oxohexyl group exerts an electron-withdrawing effect, modulating redox potentials:

| Compound | Oxidation Potential (vs. Fc⁺/Fc) | Reference |

|---|---|---|

| Unsubstituted ferrocene | 0 V | |

| This compound | +0.28 V | |

| Octaferrocenyl porphyrazine (4 ) | +0.34 V |

Cyclic voltammetry reveals additional redox events in porphyrazine derivatives due to macrocyclic π-system interactions .

Coordination Chemistry

The ketone group acts as a weak Lewis base, forming adducts with metal centers:

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 180°C, typical for ferrocene derivatives.

Key Mechanistic Insights:

-

Electron-Withdrawing Effects : The oxohexyl group stabilizes oxidized states, shifting redox potentials positively .

-

Steric Influence : Bulky substituents on ferrocene reduce reaction rates in cross-coupling and insertion reactions .

This reactivity profile positions this compound as a versatile building block for organometallic synthesis, materials science, and photodynamic applications.

Propiedades

Número CAS |

68209-67-6 |

|---|---|

Fórmula molecular |

C16H20FeO |

Peso molecular |

284.17 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-ylhexan-1-one;iron(2+) |

InChI |

InChI=1S/C11H15O.C5H5.Fe/c1-2-3-4-9-11(12)10-7-5-6-8-10;1-2-4-5-3-1;/h5-8H,2-4,9H2,1H3;1-5H;/q2*-1;+2 |

Clave InChI |

ICFDXJBUTZGVHQ-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)C1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] |

SMILES canónico |

CCCCCC(=O)C1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] |

Key on ui other cas no. |

68209-67-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.